molecular formula C18H16N2O3S B11113769 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one

Cat. No.: B11113769
M. Wt: 340.4 g/mol
InChI Key: MKAIUMDZTYINGG-WJDWOHSUSA-N
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Description

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, an aniline derivative, and a cyclohexadienone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the aniline derivative: The ethoxyaniline group can be introduced through a nucleophilic substitution reaction.

    Cyclohexadienone moiety attachment: This step involves the formation of a Schiff base by reacting an aldehyde with an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethoxyanilino)-5-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3H-1,3-thiazol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-4-(4-ethoxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidin-2-one

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-9-5-13(6-10-15)19-17-16(24-18(22)20-17)11-12-3-7-14(21)8-4-12/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11-

InChI Key

MKAIUMDZTYINGG-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC=C(C=C3)O)/SC(=O)N2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2

Origin of Product

United States

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